molecular formula C20H22N4O2 B2617321 1-(2-ethoxyphenyl)-5-isopropyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1049120-70-8

1-(2-ethoxyphenyl)-5-isopropyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2617321
M. Wt: 350.422
InChI Key: UKIJDGHGCLEWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyphenyl)-5-isopropyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as EPTC, is a herbicide used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and potatoes. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low toxicity to humans and animals.

Scientific Research Applications

Chemistry and Synthesis Applications

Research on related triazole derivatives underscores the importance of triazole compounds in organic synthesis and material science. The study by Kurzer and Secker (1977) on the cyclisation of ethoxycarbonyl derivatives of thiobiureas and bithioureas highlights the reactivity and potential applications of similar compounds in creating novel materials and intermediates for further chemical synthesis. The process involves the interaction of ethoxycarbonyl isothiocyanate with semicarbazides or thiosemicarbazides to produce 1-ethoxycarbonyl-2-thiobiureas or bithioureas, respectively, which are then cyclized to various triazoles and thiadiazoles under different conditions (Kurzer & Secker, 1977).

Advanced Material Development

The synthesis of arylselanyl-1H-1,2,3-triazole-4-carboxylates by Seus et al. (2012), through an organocatalytic cycloaddition of azidophenyl arylselenides with β-keto-esters, showcases the triazole's role in developing materials with potential applications in electronics and photonics. This method reflects the adaptability of triazole derivatives in synthesizing complex molecules with specific functional groups, potentially leading to materials with unique electronic properties (Seus et al., 2012).

Antiviral and Antimicrobial Research

Hebishy et al. (2020) describe the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. While not directly related to the specified compound, this research illustrates the potential of similar triazole derivatives in contributing to antiviral research. The structural versatility of triazole compounds enables the creation of molecules with significant bioactivity, underscoring their importance in developing new antiviral agents (Hebishy et al., 2020).

Biological Activity and Drug Development

The study by Shinde et al. (2022) on the design, synthesis, cytotoxicity, and molecular docking studies of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives emphasizes the triazole ring's significance in medicinal chemistry. This research shows that triazole-containing compounds can exhibit promising cytotoxicity against breast cancer cell lines, suggesting their utility in designing new anticancer drugs. The molecular docking studies further reveal the interactions with the tyrosine kinase active site, providing insights into the compound's mechanism of action (Shinde et al., 2022).

properties

IUPAC Name

1-(2-ethoxyphenyl)-N-phenyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-4-26-17-13-9-8-12-16(17)24-19(14(2)3)18(22-23-24)20(25)21-15-10-6-5-7-11-15/h5-14H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIJDGHGCLEWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxyphenyl)-5-isopropyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

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